molecular formula C13H14O3 B1276574 4-butyl-7-hydroxy-2H-chromen-2-one CAS No. 342894-11-5

4-butyl-7-hydroxy-2H-chromen-2-one

Cat. No.: B1276574
CAS No.: 342894-11-5
M. Wt: 218.25 g/mol
InChI Key: BPCUVPFNRWFFIJ-UHFFFAOYSA-N
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Description

4-butyl-7-hydroxy-2H-chromen-2-one is a chemical compound with the molecular formula C₁₃H₁₄O₃This compound is characterized by the presence of a butyl group at the 4-position and a hydroxyl group at the 7-position on the chromen-2-one scaffold .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butyl-7-hydroxy-2H-chromen-2-one can be achieved through various synthetic routes. One common method involves the Pechmann condensation, which is a reaction between phenols and β-keto esters in the presence of an acid catalyst. This method is widely used due to its simplicity and efficiency . The reaction conditions typically involve the use of concentrated sulfuric acid or other strong acids as catalysts, and the reaction is carried out at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Pechmann condensation reactions using continuous flow reactors. This allows for better control over reaction conditions and higher yields. Additionally, the use of solid acid catalysts, such as zeolites, can enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

4-butyl-7-hydroxy-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone.

    Reduction: The carbonyl group in the chromen-2-one scaffold can be reduced to form a dihydro derivative.

    Substitution: The butyl group at the 4-position can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve the use of alkyl halides or aryl halides in the presence of a base.

Major Products

The major products formed from these reactions include oxidized ketones, reduced dihydro derivatives, and substituted chromen-2-one derivatives .

Scientific Research Applications

4-butyl-7-hydroxy-2H-chromen-2-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-butyl-7-hydroxy-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The hydroxyl group at the 7-position allows it to form hydrogen bonds with biological molecules, enhancing its binding affinity. In antimicrobial applications, it disrupts the cell membrane integrity of bacteria, leading to cell death . In anti-inflammatory and anticancer applications, it modulates signaling pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-butyl-7-hydroxy-2H-chromen-2-one is unique due to the presence of the butyl group at the 4-position, which imparts distinct chemical and biological properties. This structural modification enhances its lipophilicity and membrane permeability, making it more effective in certain applications compared to its analogs .

Properties

IUPAC Name

4-butyl-7-hydroxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O3/c1-2-3-4-9-7-13(15)16-12-8-10(14)5-6-11(9)12/h5-8,14H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPCUVPFNRWFFIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=O)OC2=C1C=CC(=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30420636
Record name 4-butyl-7-hydroxy-2H-chromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30420636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

342894-11-5
Record name 4-butyl-7-hydroxy-2H-chromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30420636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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